2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester
Overview
Description
MGR2 is a small hydrophobic protein that plays a crucial role in the mitochondrial presequence translocase of the inner membrane (TIM23 complex). It functions as a lateral gatekeeper for preprotein sorting, ensuring the proper release of preproteins into the inner membrane. MGR2 interacts with preproteins in transit through the TIM23 complex, providing quality control for the membrane sorting of preproteins .
Scientific Research Applications
MGR2 has several scientific research applications, including:
Chemistry: MGR2 is used as a model protein to study protein-protein interactions and membrane protein sorting mechanisms.
Biology: MGR2 is studied for its role in mitochondrial protein import and quality control.
Medicine: Understanding the function of MGR2 can provide insights into mitochondrial diseases and potential therapeutic targets.
Industry: MGR2 can be used in the development of biotechnological applications, such as the production of recombinant proteins
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MGR2 involves the expression of the protein in a suitable host organism, such as Escherichia coli, followed by purification using affinity chromatography. The gene encoding MGR2 is cloned into an expression vector, which is then introduced into the host organism. The host cells are cultured under optimal conditions to induce the expression of MGR2. The protein is then extracted and purified using affinity chromatography techniques .
Industrial Production Methods
Industrial production of MGR2 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of bioreactors for large-scale cultivation of the host organism, followed by downstream processing to extract and purify the protein. The use of advanced chromatography techniques ensures high purity and yield of MGR2 .
Chemical Reactions Analysis
Types of Reactions
MGR2 undergoes various chemical reactions, including:
Oxidation: MGR2 can undergo oxidation reactions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, restoring the thiol groups of cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to induce oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations at desired positions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Restoration of thiol groups.
Substitution: Mutant forms of MGR2 with altered amino acid sequences.
Comparison with Similar Compounds
MGR2 is unique in its role as a lateral gatekeeper in the TIM23 complex. Similar compounds include other subunits of the TIM23 complex, such as Tim23 and Tim50, which also play roles in mitochondrial protein import. MGR2 is distinct in its specific function of controlling the lateral release of preproteins .
List of Similar Compounds
Tim23: A core component of the TIM23 complex involved in preprotein translocation.
Tim50: Another subunit of the TIM23 complex that assists in preprotein import and sorting
Properties
IUPAC Name |
naphthalen-1-yloxymethyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZRWJPKAZKJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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